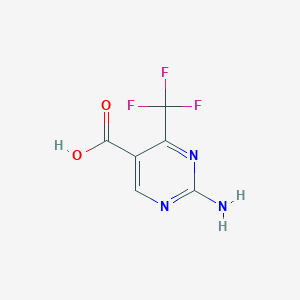

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C6H4F3N3O2 . It has a molecular weight of 207.11 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) . This indicates the connectivity and hydrogen count of its atoms. Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 89.1 Ų . It has a XLogP3-AA value of 0.3, which is a measure of its lipophilicity . It has one rotatable bond .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Interactions

One of the primary applications of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is in the synthesis of complex heterocyclic compounds. For example, Nandha Kumar et al. (2001) detailed a facile method to synthesize pyrimido[4,5-b]quinolines and their thio analogues starting from barbituric acid derivatives, highlighting the compound's role in creating biologically active molecules with potential therapeutic importance (Nandha Kumar et al., 2001).

Role in Understanding Biochemical Processes

Research on pyrimidine derivatives, including 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, contributes to understanding the biochemical processes and mechanisms underlying various diseases. Paiardini et al. (2017) discussed the structural determinants of group II pyridoxal 5'-phosphate-dependent enzymes, which are crucial for synthesizing essential bioactive molecules. This research underscores the significance of pyrimidine derivatives in studying enzyme substrate specificity and potential therapeutic targets (Paiardini et al., 2017).

Applications in Drug Development

The exploration of pyrimidine derivatives for their pharmacological activities is a significant area of research. Studies such as those by Rashid et al. (2021) review the anti-inflammatory activities of pyrimidine compounds, detailing their mechanisms of action and potential as anti-inflammatory agents. This highlights the role of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid derivatives in developing new therapeutic agents (Rashid et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .

Biochemical Pathways

It’s known that similar compounds can affect the neurotransmitter production in peripheral sensory trigeminal nerves .

Result of Action

Compounds with similar structures have been found to act as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Eigenschaften

IUPAC Name |

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDZXCJGXZAHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395968 |

Source

|

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149771-23-3 |

Source

|

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)

![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)